Cinnamyl Acetate: In Vivo Antibacterial Efficacy in Murine Colitis Model Versus Untreated Control
Cinnamyl acetate (formulated as CIN-102 in multiparticulate delivery systems) demonstrated in vivo efficacy in a dextran sodium sulfate (DSS)-induced colitis mouse model. The optimized coated pellets and matrix mini-tablets reduced bacterial loads in the intestinal mucosa of seven-week-old male mice, improving intestinal inflammation compared to untreated DSS-induced colitis controls [1]. The study established that simple oral gavage of CIN-102 was insufficient, necessitating controlled colonic delivery for therapeutic effect. This represents a head-to-head comparison against vehicle-treated disease controls.
| Evidence Dimension | In vivo reduction of bacterial load and improvement of intestinal inflammation |
|---|---|
| Target Compound Data | Significant reduction in bacterial load in intestinal mucosa; improved colitis pathology score |
| Comparator Or Baseline | Vehicle-treated DSS-induced colitis mice |
| Quantified Difference | Statistically significant improvement in inflammation endpoints; exact magnitude not publicly tabulated in available abstract |
| Conditions | Seven-week-old male mice with DSS-induced colitis; CIN-102 delivered via coated pellets and matrix mini-tablets for controlled colonic release |
Why This Matters
This in vivo validation supports procurement for pharmaceutical research in inflammatory bowel disease applications where cinnamaldehyde and other cinnamyl analogs lack equivalent documented colonic delivery and efficacy data.
- [1] Nieto-Bobadilla MS, Rodríguez-Galán A, Puiggalí J, Roig A, Gómez-Sebastián S, Márquez L, et al. Controlled delivery of a new broad spectrum antibacterial agent against colitis: In vitro and in vivo performance. Eur J Pharm Biopharm. 2015 Oct;96:152-61. View Source
